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molecular formula C11H14O2S B8391746 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene

2-(3,3-Diethoxy-prop-1-ynyl)-thiophene

Cat. No. B8391746
M. Wt: 210.29 g/mol
InChI Key: OXAUWTANOKQHNY-UHFFFAOYSA-N
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Patent
US08394789B2

Procedure details

To a solution of propargylaldehyde diethyl acetal (405 mg) in diisopropylamine (8 ml) were added 2-iodothiophene (1.2 g) and copper(II) acetate monohydrate (66.4 mg). The suspension was flushed with a stream of N2. Pd(PPh3)4 (75 mg) was added, the reaction mixture was flushed with nitrogen again. The suspension was stirred for 1 h at 55° C. A precipitate was formed and it was necessary to dilute the reaction mixture with diisopropylamine (6 ml) to keep it stirring. The reaction mixture was filtered and concentrated in vacuo. The residue was purified by chromatography on silica gel in heptane/ethyl acetate [1/0→17/3 (v/v)] as eluent.
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
66.4 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[CH:6])[CH3:2].I[C:11]1[S:12][CH:13]=[CH:14][CH:15]=1>C(NC(C)C)(C)C.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[C:6][C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)[CH3:2] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
405 mg
Type
reactant
Smiles
C(C)OC(C#C)OCC
Name
Quantity
1.2 g
Type
reactant
Smiles
IC=1SC=CC1
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(C)NC(C)C
Name
Quantity
66.4 mg
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(C)NC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 1 h at 55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was flushed with a stream of N2
ADDITION
Type
ADDITION
Details
Pd(PPh3)4 (75 mg) was added
CUSTOM
Type
CUSTOM
Details
the reaction mixture was flushed with nitrogen again
CUSTOM
Type
CUSTOM
Details
A precipitate was formed
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel in heptane/ethyl acetate [1/0→17/3 (v/v)] as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(C#CC=1SC=CC1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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